Diethyl sulfide
Overview
Description
Diethyl sulfide, also known as (Ethylsulfanyl)ethane, is an organosulfur compound with the chemical formula (CH₃CH₂)₂S. It is a colorless liquid with a distinct, unpleasant odor. This compound is a common thioether but has limited applications in various fields .
Mechanism of Action
Mode of Action
Diethyl sulfide is a Lewis base, classified as a soft ligand . This means it can donate electron pairs and form adducts with a variety of substances. For example, it forms a salt called diethylbromosulfonium bromide when it reacts with bromine .
Biochemical Pathways
Sulfur metabolism is a critical process in many organisms, and this compound, as a sulfur-containing compound, could potentially interact with these pathways .
Pharmacokinetics
It is known that this compound is insoluble in water but miscible in ethanol and diethyl ether . This suggests that its bioavailability could be influenced by these solvents.
Result of Action
It is known to have an unpleasant odor and is used in various applications, including as a solvent for anhydrous mineral salts and in plating baths for coating metals with gold or silver .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is highly flammable and can react with strong oxidizing agents . It is also known to undergo photocatalytic degradation over TiO2 .
Biochemical Analysis
Biochemical Properties
Diethyl sulfide is a Lewis base, classified as a soft ligand . It forms a 1:1 charge transfer complex with iodine . It is also known to undergo photocatalytic degradation over TiO2 .
Cellular Effects
This process is characterized by the collapse of cytoskeleton proteins and F-actin due to the intracellular accumulation of disulfides .
Metabolic Pathways
This compound is involved in sulfur metabolism . Sulfur is an essential element for life and the metabolism of organic sulfur compounds plays an important role in the global sulfur cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl sulfide is primarily produced as a by-product during the commercial production of ethanethiol. This process involves the reaction of ethylene with hydrogen sulfide over an alumina-based catalyst. The amount of this compound produced can be controlled by adjusting the ratio of hydrogen sulfide to ethylene .
Industrial Production Methods: In industrial settings, this compound is synthesized through the same method mentioned above. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of this compound while minimizing the production of unwanted by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form diethyl sulfoxide and diethyl sulfone.
Substitution: It can react with halogens, such as bromine, to form diethylbromosulfonium bromide.
Coordination Complex Formation: this compound acts as a Lewis base and can form coordination complexes with various metals, such as platinum.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogens like bromine are used under controlled conditions to achieve the desired substitution products.
Coordination Complex Formation: Metal salts, such as platinum dichloride, are used to form coordination complexes.
Major Products:
Oxidation: Diethyl sulfoxide and diethyl sulfone.
Substitution: Diethylbromosulfonium bromide.
Coordination Complex Formation: Complexes like cis-PtCl₂(S(C₂H₅)₂)₂.
Scientific Research Applications
Diethyl sulfide has several applications in scientific research:
Comparison with Similar Compounds
Dimethyl sulfide: Another common thioether with the chemical formula (CH₃)₂S. It has a similar structure but different physical and chemical properties.
Diphenyl sulfide: A thioether with the chemical formula (C₆H₅)₂S.
Uniqueness of Diethyl Sulfide: this compound is unique due to its specific chemical structure and properties, which make it suitable for certain applications, such as solvent use in plating baths and the formation of coordination complexes. Its production as a by-product in ethanethiol synthesis also distinguishes it from other thioethers .
Properties
IUPAC Name |
ethylsulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSQFQKUNVCTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
Record name | DIETHYL SULFIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027146 | |
Record name | Diethyl sulfide | |
Source | EPA DSSTox | |
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Molecular Weight |
90.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethyl sulfide appears as a colorless oily liquid with a garlic-like odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Colorless liquid with a garlic-like odor; [Hawley], Liquid, colourless to pale yellow liquid with ethereal odour | |
Record name | DIETHYL SULFIDE | |
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Record name | Diethyl sulfide | |
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Record name | Diethyl sulfide | |
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Record name | Diethyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
92.1 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |
Record name | 1,1'-Thiobisethane | |
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Record name | Diethyl sulfide | |
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Flash Point |
-6.7 °C, -10 °C (14 °F) closed cup | |
Record name | Diethyl sulfide | |
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Solubility |
Soluble in ethanol, diethyl ether; slightly soluble in carbon tetrachloride., Soluble in oxygenated solvents., Miscible with alcohol, ether, In water, 3130 mg/L at 25 °C, 3.13 mg/mL at 20 °C, insoluble in water; miscible in alcohol and oil | |
Record name | 1,1'-Thiobisethane | |
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Record name | Diethyl sulfide | |
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Record name | Diethyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8362 g/cu cm at 20 °C, 0.836-0.841 | |
Record name | 1,1'-Thiobisethane | |
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Record name | Diethyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |
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Vapor Density |
3.11 (AIR= 1) | |
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Vapor Pressure |
60.2 [mmHg], 60.2 mm Hg at 25 °C | |
Record name | Diethyl sulfide | |
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Color/Form |
Liquid, Colorless, oily liquid | |
CAS No. |
352-93-2, 68990-36-3 | |
Record name | DIETHYL SULFIDE | |
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Record name | Ethyl sulfide | |
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Record name | Diethyl sulfide | |
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Record name | DIETHYL SULFIDE | |
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Melting Point |
-103.9 °C, -102.05 °C | |
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Synthesis routes and methods
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